An In-depth Technical Guide on the Physicochemical Properties of 4-(Pyridin-4-yl)pyrimidine
An In-depth Technical Guide on the Physicochemical Properties of 4-(Pyridin-4-yl)pyrimidine
This technical guide offers a comprehensive examination of the physicochemical properties of 4-(Pyridin-4-yl)pyrimidine, a heterocyclic scaffold of considerable interest to the fields of medicinal chemistry and materials science. The convergence of a pyrimidine and a pyridine ring within a single molecule bestows a unique electronic and structural profile, which in turn governs its behavior in biological and chemical systems. This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical, field-proven methodologies for the characterization of this important molecule.
Molecular Structure and Core Attributes
At its core, 4-(Pyridin-4-yl)pyrimidine is a biheterocyclic aromatic compound. The structural arrangement consists of a pyrimidine ring connected to a pyridine ring at the 4-position. This linkage dictates a largely planar molecular topography, a key factor in its potential interactions with biological macromolecules.
Chemical Structure:
Figure 1: 2D representation of 4-(Pyridin-4-yl)pyrimidine.
A summary of the molecule's fundamental properties is provided below.
| Property | Value | Source |
| Molecular Formula | C9H7N3 | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| CAS Number | 53345-78-1 | |
| Physical Form | Solid | |
| Appearance | White to off-white solid | |
| Purity | ≥95% (Commercially available) |
Solubility: A Determinant of Bioavailability and Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. The three nitrogen atoms in 4-(Pyridin-4-yl)pyrimidine can act as hydrogen bond acceptors, which plays a significant role in its solubility in both aqueous and organic media.
Aqueous Solubility
Aqueous solubility is a prerequisite for oral bioavailability. The extent to which 4-(Pyridin-4-yl)pyrimidine dissolves in water is governed by the interplay between the energy required to break its crystal lattice and the energy released upon solvation.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method - OECD Guideline 105):
The shake-flask method is considered the "gold standard" for solubility measurement due to its direct and reliable nature.[2][3]
-
System Preparation: Add an amount of 4-(Pyridin-4-yl)pyrimidine to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container, ensuring an excess of solid material is present.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or stirrer. The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium, typically 24 to 48 hours. A preliminary test can help determine the necessary time to achieve saturation.[4]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.
-
Quantification: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid disturbing the solid pellet. The concentration of the dissolved 4-(Pyridin-4-yl)pyrimidine is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Result Expression: The aqueous solubility is typically reported in units of mg/mL or µg/mL.
Solubility in Organic Solvents
Knowledge of solubility in organic solvents is essential for various aspects of drug development, including synthesis, purification, and the preparation of stock solutions for biological screening.
| Solvent | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent, excellent for dissolving a wide range of organic molecules. |
| Methanol | Moderate to High | A polar protic solvent capable of hydrogen bonding. |
| Ethanol | Moderate | A polar protic solvent, generally a good solvent for many organic compounds. |
| Dichloromethane (DCM) | Low to Moderate | A solvent of intermediate polarity. |
| Hexane | Low to Insoluble | A nonpolar solvent, not expected to effectively solvate a polar molecule like 4-(Pyridin-4-yl)pyrimidine. |
Causality: The solubility profile is dictated by the principle of "like dissolves like." The polar nature of 4-(Pyridin-4-yl)pyrimidine, arising from the electronegative nitrogen atoms, leads to higher solubility in polar solvents like DMSO and alcohols. Conversely, its limited solubility in nonpolar solvents like hexane is expected.
Ionization Constant (pKa): Dictating pH-Dependent Behavior
The pKa value represents the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. For 4-(Pyridin-4-yl)pyrimidine, the basicity of the nitrogen atoms determines its pKa values. The pyridine nitrogen is anticipated to be more basic than the pyrimidine nitrogens due to the electron-withdrawing nature of the second nitrogen within the pyrimidine ring.[5] Understanding the pKa is crucial as it governs the compound's charge state, solubility, and membrane permeability across the physiological pH range.
Diagram of Ionization Equilibria:
Figure 2: Primary ionization equilibrium of 4-(Pyridin-4-yl)pyrimidine.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7]
-
Sample Preparation: Dissolve an accurately weighed amount of 4-(Pyridin-4-yl)pyrimidine in a suitable solvent. For compounds with low water solubility, a co-solvent like methanol may be used, though extrapolation to aqueous pKa may be necessary.[7] A concentration of at least 10⁻⁴ M is typically required.[6][7]
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[8] Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2, which can interfere with the titration of bases.[8]
-
Titration Process: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments using an automated titrator. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[6][9]
Lipophilicity (LogP): Gauging Membrane Permeability
The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an immiscible organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogP is a critical parameter in drug design, as it influences a drug's ability to cross biological membranes.
Experimental Protocol for LogP Determination (Shake-Flask Method - OECD Guideline 107):
The shake-flask method is a traditional and reliable technique for LogP determination.[10][11]
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure both phases are in thermodynamic equilibrium before the experiment begins.
-
Partitioning: Dissolve a known quantity of 4-(Pyridin-4-yl)pyrimidine in the aqueous phase. The pH of the aqueous buffer should be chosen to ensure the compound is in its neutral, non-ionized form (typically 2 pH units above the highest pKa for a base). Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously in a sealed container for a predetermined period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean and complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]aqueous)
It is important to note that the shake-flask method is most reliable for compounds with LogP values in the range of -2 to 4.[12]
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 4-(Pyridin-4-yl)pyrimidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and electronic environment of hydrogen atoms. Distinct signals are expected for the protons on both the pyridine and pyrimidine rings.[13][14]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments within the molecule.[15]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of specific functional groups. Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings are expected in the range of ~1500-1650 cm⁻¹.[16][17]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by measuring the mass-to-charge ratio of its molecular ion.[1][18] The fragmentation pattern can also provide valuable structural information.[19]
Conclusion
The physicochemical properties of 4-(Pyridin-4-yl)pyrimidine, including its solubility, pKa, and LogP, are intrinsically linked to its biheterocyclic structure. A comprehensive understanding and precise experimental determination of these parameters are fundamental to its journey from a chemical entity to a potential therapeutic agent or advanced material. The methodologies and rationale presented in this guide provide a robust framework for researchers to thoroughly characterize this molecule, enabling informed decisions in drug design, lead optimization, and formulation development.
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